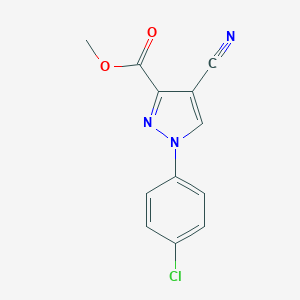![molecular formula C19H17N3O2S2 B283106 3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283106.png)
3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound that belongs to the class of spiro compounds. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, it has been suggested that the compound may exert its anticancer activity through the induction of apoptosis, which is programmed cell death. It has also been suggested that the compound may inhibit the activity of acetylcholinesterase through binding to the active site of the enzyme.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one are still being studied. However, it has been shown to have cytotoxic effects on cancer cells, which may be due to the induction of apoptosis. Additionally, it has been shown to have neuroprotective effects and to inhibit the activity of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising compound for further study. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One direction is to further explore its potential as an anticancer agent, particularly in combination with other compounds. Another direction is to study its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further study is needed to fully understand the mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and carbon disulfide in the presence of sodium hydroxide. The resulting product is then reacted with acetic anhydride to obtain the final compound. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied for its potential applications in medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been studied for its potential as a neuroprotective agent and as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine.
Eigenschaften
Molekularformel |
C19H17N3O2S2 |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-acetyl-4-(4-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C19H17N3O2S2/c1-13-8-10-16(11-9-13)22-19(26-18(20-22)14(2)23)21(17(24)12-25-19)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
JWGOBKFVRPOTKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)
![Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283038.png)
![Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)
![Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283040.png)
![Ethyl 6-benzyl-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283041.png)
![Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283042.png)
![Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283044.png)
![Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283045.png)
![methyl 1-(3-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxylate](/img/structure/B283046.png)